![molecular formula C21H23NO5S B492015 Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate CAS No. 494826-95-8](/img/structure/B492015.png)
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the sulfonylamino group and the ester functionality adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran ring. This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via sulfonylation reactions. This involves reacting the benzofuran derivative with a sulfonyl chloride, such as 2,4,5-trimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done by reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions. For instance, nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols, particularly at the ester group.
Substitution: Various substituted benzofuran derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonylamino group is known to enhance the biological activity of compounds.
Medicine: Potential applications in drug development due to its ability to interact with various biological targets. It may serve as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable benzofuran core and functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with an acetyl group instead of a methyl group.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino: Another benzofuran derivative with different substituents.
Uniqueness
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfonylamino group enhances its potential as a bioactive compound, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-6-26-21(23)20-15(5)27-18-8-7-16(11-17(18)20)22-28(24,25)19-10-13(3)12(2)9-14(19)4/h7-11,22H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYNXCJNINQGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
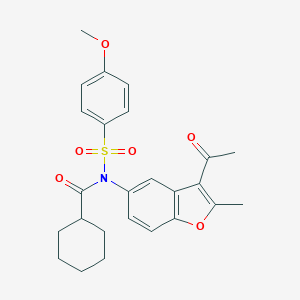
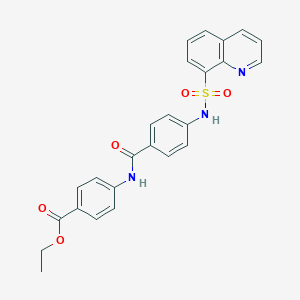
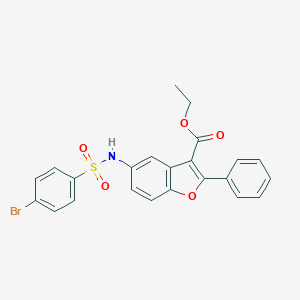
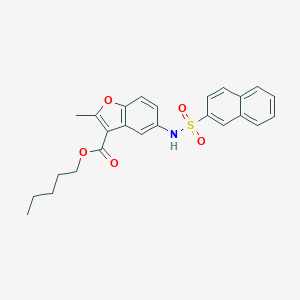
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)
![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)
![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)
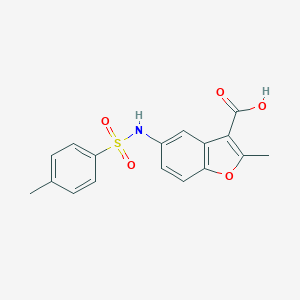
![3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid](/img/structure/B491987.png)
![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)
